2,4-Dichlorobenzyl bromide
Overview
Description
2,4-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl bromide can be synthesized through the bromination of 2,4-dichlorotoluene. This process typically involves the use of bromine or a bromine source such as hydrobromic acid (HBr) in the presence of a radical initiator or under photochemical conditions. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) or in a continuous flow reactor to ensure efficient bromination .
Industrial Production Methods: In industrial settings, the preparation of this compound is often optimized for high yield and purity. Continuous photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency. This method involves the use of a bromine generator in a microstructured photochemical reactor, allowing for complete conversion in short residence times .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
2,4-Dichlorobenzyl alcohol: Formed by the reduction of this compound.
2,4-Dichlorobenzaldehyde: Formed by the oxidation of this compound.
Scientific Research Applications
2,4-Dichlorobenzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of bioactive compounds that can be studied for their biological activities.
Medicine: The compound is an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various derivatives and intermediates in organic chemistry.
Comparison with Similar Compounds
2,6-Dichlorobenzyl bromide: Similar in structure but with chlorine atoms at the 2 and 6 positions.
3,4-Dichlorobenzyl bromide: Chlorine atoms are at the 3 and 4 positions.
Benzyl bromide: The parent compound without any chlorine substitutions.
Uniqueness: 2,4-Dichlorobenzyl bromide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of electron-withdrawing chlorine atoms can make the benzyl carbon more susceptible to nucleophilic attack, enhancing its utility in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLQSFFFIREZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450963 | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-99-6 | |
Record name | 2,4-Dichlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dichlorobenzyl bromide in the synthesis of lonidamine?
A: this compound serves as a crucial intermediate in the synthesis of lonidamine. The research paper describes a synthetic route where this compound is reacted with 1H-indazole-3-carboxylic acid to yield lonidamine. [] This reaction likely involves a nucleophilic substitution, where the carboxylic acid group of 1H-indazole-3-carboxylic acid attacks the benzylic carbon of this compound, leading to the formation of an ester bond and the final lonidamine molecule.
Q2: How is this compound prepared in the context of this synthesis?
A: The research outlines the synthesis of this compound from readily available starting materials. 2,4-Dichlorotoluene undergoes a radical bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. [] This reaction selectively brominates the benzylic position of 2,4-dichlorotoluene, yielding the desired this compound for subsequent use in lonidamine synthesis.
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